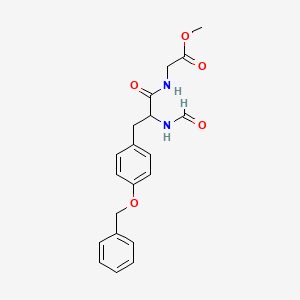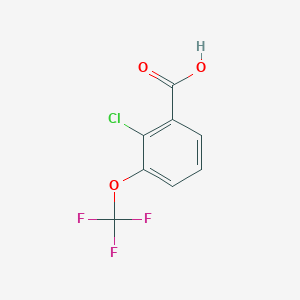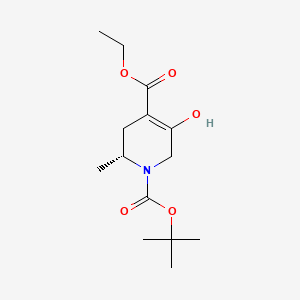![molecular formula C16H16N2O2 B14014443 4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid CAS No. 92966-23-9](/img/structure/B14014443.png)
4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound has a molecular formula of C16H16N2O2 and is known for its vibrant color properties, making it useful in various applications, particularly in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with 4-propylaniline. The reaction is carried out under acidic conditions, usually with hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-propylaniline in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonic acids can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid involves its interaction with biological molecules through the diazenyl group. This group can undergo photochemical isomerization, leading to changes in molecular structure and function. The compound can also interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(3,4-Diisopropylphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Aminophenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
Uniqueness
4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid is unique due to the presence of the propyl group, which influences its physical and chemical properties. This structural variation can affect its solubility, reactivity, and interaction with other molecules, making it distinct from other similar azo compounds.
Eigenschaften
CAS-Nummer |
92966-23-9 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-[(4-propylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O2/c1-2-3-12-4-8-14(9-5-12)17-18-15-10-6-13(7-11-15)16(19)20/h4-11H,2-3H2,1H3,(H,19,20) |
InChI-Schlüssel |
XERHXXKNIWFLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


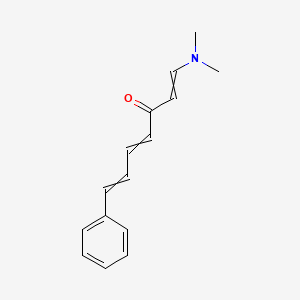
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
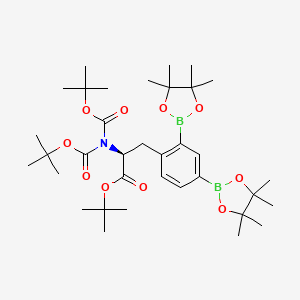
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
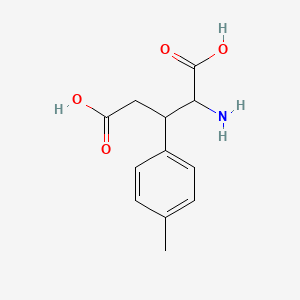
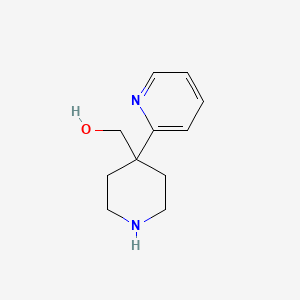
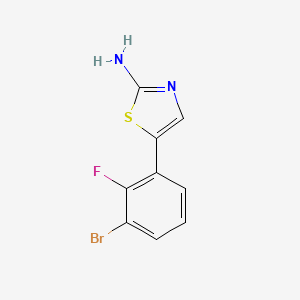
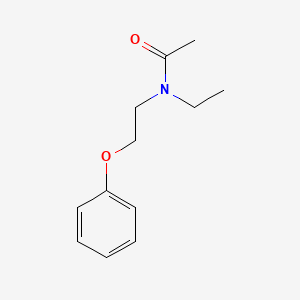
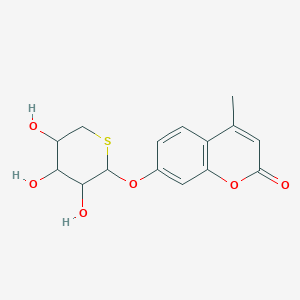

![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
